2-Amino-5-iodopyridine is a bifunctional heteroaryl building block featuring a highly reactive C5-iodine atom and a C2-amino group. In industrial and pharmaceutical synthesis, it serves as a critical precursor for imidazopyridines, bipyridines, and functionalized piperazines [1]. Its primary procurement value lies in its superior leaving-group ability compared to lighter halogenated analogs, enabling mild, high-yielding palladium- and copper-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Ullmann couplings) while preserving the unprotected amino group for subsequent derivatization or cyclization.
Substituting 2-amino-5-iodopyridine with cheaper 2-amino-5-bromopyridine or 2-amino-5-chloropyridine often results in false economy. The lighter halides exhibit significantly higher carbon-halogen bond dissociation energies, necessitating elevated reaction temperatures, prolonged reaction times, and the use of expensive, proprietary phosphine ligands to achieve acceptable conversion in cross-coupling steps [1]. Furthermore, attempting in-house iodination of the baseline precursor 2-aminopyridine introduces severe regioselectivity challenges, generating 3-iodo and 3,5-diiodo impurities that complicate downstream purification, increase waste disposal costs, and reduce overall process yield [2].
In copper-catalyzed C-N bond formation (e.g., amination with morpholine), the C5-iodine atom demonstrates superior reactivity compared to the bromine analog. Studies utilizing CuI catalysis show that 2-amino-5-iodopyridine achieves an 87% yield in 10 hours. In contrast, 2-amino-5-bromopyridine yields approximately 10% less product under identical conditions and requires longer reaction times [1].
| Evidence Dimension | Coupling yield and reaction time |
| Target Compound Data | 87% yield in 10 hours |
| Comparator Or Baseline | 2-Amino-5-bromopyridine (~77% yield, longer duration) |
| Quantified Difference | +10% absolute yield improvement; faster kinetics |
| Conditions | 10 mol% CuI, base, ligand, sealed tube amination at 110 °C |
Maximizes throughput and minimizes raw material waste in late-stage amination sequences for API manufacturing.
The high reactivity of the C-I bond in 2-amino-5-iodopyridine permits Sonogashira cross-coupling with terminal alkynes at room temperature, achieving >90% yield in as little as 30 minutes using standard Pd(PPh3)2Cl2/CuI systems[1]. Bromo- and chloro-pyridines typically require significant heating (>60°C) to overcome their higher activation barriers, which can lead to thermal degradation or unwanted side reactions involving the free amino group.
| Evidence Dimension | Reaction temperature and time |
| Target Compound Data | Room temperature, 30 minutes (>90% yield) |
| Comparator Or Baseline | Bromo/Chloro analogs (Requires heating >60°C, multi-hour reaction times) |
| Quantified Difference | Elimination of heating requirement; >5x faster reaction time |
| Conditions | Pd(PPh3)2Cl2, CuI, TEA, CH3CN solvent |
Enables the coupling of thermally sensitive substrates without degrading the aminopyridine core or requiring temporary amino-group protection.
Procuring pre-synthesized 2-amino-5-iodopyridine eliminates the process bottlenecks associated with the in-house iodination of 2-aminopyridine. Direct aqueous iodination methods typically plateau at 83-84% yield and require rigorous, solvent-intensive purification to remove unreacted starting material and poly-iodinated byproducts[1]. Commercial procurement guarantees >98% regiochemical purity, bypassing hazardous oxidant handling and complex crystallization steps.
| Evidence Dimension | Process yield and regiochemical purity |
| Target Compound Data | Commercially procured (>98% pure, ready for coupling) |
| Comparator Or Baseline | In-house synthesis from 2-aminopyridine (83-84% yield, requires purification) |
| Quantified Difference | Avoids ~16% material loss and eliminates a full synthetic step |
| Conditions | Aqueous iodination using I2/H2O2 or periodic acid |
Streamlines the manufacturing route, ensures batch-to-batch consistency, and reduces environmental waste disposal costs.
2-Amino-5-iodopyridine is the optimal starting material for generating 6-substituted imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions. The retained iodine atom allows for subsequent late-stage Suzuki or Sonogashira functionalization at the 6-position under mild conditions, which is critical for developing complex kinase inhibitors and GABA-A receptor modulators [1].
Due to its high reactivity in palladium-catalyzed Suzuki-Miyaura couplings, this compound is heavily utilized to synthesize unsymmetrical 2,3'- and 2,4'-bipyridines. The ability to use inexpensive Pd catalysts with the iodo-precursor, rather than the specialized ligands required for bromo-analogs, makes it highly cost-effective for producing bidentate ligands used in transition metal catalysis [2].
In the development of novel crop protection agents, the C5 position often requires substitution with cyclic amines (e.g., piperazine or morpholine). The superior kinetics of 2-amino-5-iodopyridine in Ullmann-type copper-catalyzed C-N couplings ensure high yields and minimize the formation of homocoupled byproducts, streamlining the scale-up of these active ingredients [3].
Irritant